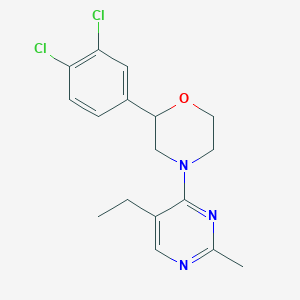![molecular formula C14H18N2O6 B5372538 4-{[(2,5-dimethoxyphenyl)amino]carbonyl}-2-morpholinecarboxylic acid](/img/structure/B5372538.png)
4-{[(2,5-dimethoxyphenyl)amino]carbonyl}-2-morpholinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(2,5-dimethoxyphenyl)amino]carbonyl}-2-morpholinecarboxylic acid, also known as DCMC, is a chemical compound that has been widely used in scientific research for its unique properties. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action and biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 4-{[(2,5-dimethoxyphenyl)amino]carbonyl}-2-morpholinecarboxylic acid is based on its ability to interact with proteins and enzymes. This compound binds to proteins and enzymes through its carbonyl and amino groups, leading to changes in protein conformation and enzyme activity. Additionally, this compound has been shown to selectively bind to certain proteins and enzymes, making it a useful tool for studying protein-protein interactions and enzyme activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. Additionally, this compound has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-{[(2,5-dimethoxyphenyl)amino]carbonyl}-2-morpholinecarboxylic acid in lab experiments is its ability to selectively bind to certain proteins and enzymes. This makes it a useful tool for studying protein-protein interactions and enzyme activity. Additionally, this compound has a fluorescent property that allows for easy detection and visualization. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of experiments.
Future Directions
There are several future directions for research on 4-{[(2,5-dimethoxyphenyl)amino]carbonyl}-2-morpholinecarboxylic acid. One direction is to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment. Another direction is to study its effects on the immune system and its potential as an anti-inflammatory agent. Additionally, further research is needed to determine the toxicity of this compound and its potential side effects on living organisms.
Synthesis Methods
The synthesis of 4-{[(2,5-dimethoxyphenyl)amino]carbonyl}-2-morpholinecarboxylic acid has been achieved using various methods. One of the most commonly used methods is the reaction of 2,5-dimethoxyaniline with chloroformate in the presence of triethylamine and morpholine. The resulting product is then purified using column chromatography to obtain pure this compound.
Scientific Research Applications
4-{[(2,5-dimethoxyphenyl)amino]carbonyl}-2-morpholinecarboxylic acid has been widely used in scientific research for its unique properties. It has been used as a fluorescent probe to study protein-protein interactions, enzyme activity, and ligand binding. Additionally, this compound has been used as a pH-sensitive fluorescent probe to study intracellular pH changes. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment.
properties
IUPAC Name |
4-[(2,5-dimethoxyphenyl)carbamoyl]morpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-20-9-3-4-11(21-2)10(7-9)15-14(19)16-5-6-22-12(8-16)13(17)18/h3-4,7,12H,5-6,8H2,1-2H3,(H,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUTYHOZQZLXDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)N2CCOC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5372460.png)
![(3S*,5R*)-1-benzyl-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5372463.png)
![methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride](/img/structure/B5372472.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5372475.png)
![{4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetic acid](/img/structure/B5372477.png)
![6-[3-(2-fluorobenzyl)-3-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide](/img/structure/B5372491.png)
![3-(butylthio)-6-(2,5-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5372498.png)
![3-[4-(diethylamino)-2-propoxyphenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5372506.png)
![4-[7-acetyl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-diethylaniline](/img/structure/B5372511.png)
![4-(aminosulfonyl)-N-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ylmethyl)butanamide](/img/structure/B5372517.png)


![6-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}quinoline](/img/structure/B5372556.png)
![1-methyl-1'-[(5-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5372560.png)